molecular formula C16H17NO B8319729 p-Acetyl-N-(alpha-methyl benzyl) aniline

p-Acetyl-N-(alpha-methyl benzyl) aniline

Cat. No. B8319729
M. Wt: 239.31 g/mol
InChI Key: ODGMSBRJISGAFY-UHFFFAOYSA-N
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Patent
US04962234

Procedure details

p-Acetyl-N-(α-methylbenzylidene) aniline (XXIII) (30 g) prepared by the procedure described in Example XXIXA was hydrogenated using 5% Pd/C as the catalyst and 95% ethanol as the solvent. p-Acetyl-N-(α-methyl benzyl) aniline (XXIV) was obtained by fractional distillation. XXIV had a boiling point of 165° C. at 0.1 millimeter.
Name
p-Acetyl-N-(α-methylbenzylidene) aniline
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:18]=[CH:17][C:7]([N:8]=[C:9]([CH3:16])[C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[CH:6][CH:5]=1)(=[O:3])[CH3:2]>[Pd].C(O)C>[C:1]([C:4]1[CH:18]=[CH:17][C:7]([NH:8][CH:9]([CH3:16])[C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=2)=[CH:6][CH:5]=1)(=[O:3])[CH3:2]

Inputs

Step One
Name
p-Acetyl-N-(α-methylbenzylidene) aniline
Quantity
30 g
Type
reactant
Smiles
C(C)(=O)C1=CC=C(N=C(C2=CC=CC=C2)C)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C1=CC=C(NC(C2=CC=CC=C2)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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